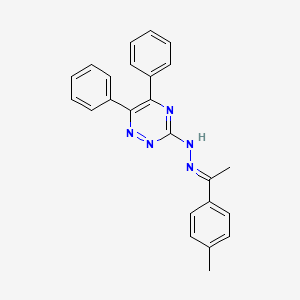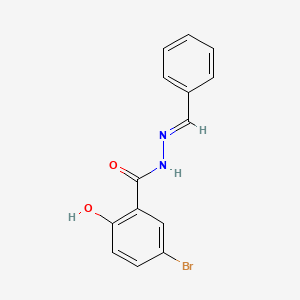![molecular formula C9H6N6O6 B3855108 5-[(3,5-dinitro-2-pyridinyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3855108.png)
5-[(3,5-dinitro-2-pyridinyl)amino]-2,4(1H,3H)-pyrimidinedione
説明
5-[(3,5-dinitro-2-pyridinyl)amino]-2,4(1H,3H)-pyrimidinedione, commonly known as DNQX, is a potent, non-competitive antagonist of the ionotropic glutamate receptors. It is a synthetic compound that has been extensively studied for its applications in neuroscience and pharmacology.
作用機序
DNQX acts as a non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. By binding to these receptors, DNQX prevents the activation of the ion channels and inhibits the influx of calcium ions into the cell. This leads to a decrease in synaptic transmission and a reduction in excitatory neurotransmission in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of DNQX are primarily related to its effects on glutamate receptors in the brain. By blocking these receptors, DNQX can reduce the excitability of neurons and prevent excessive glutamate release, which is associated with neuronal damage and cell death. DNQX has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
実験室実験の利点と制限
One of the main advantages of using DNQX in lab experiments is its potency and specificity for glutamate receptors. It is a highly selective antagonist that can be used to study the function of specific receptor subtypes. However, DNQX has some limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research on DNQX. One area of interest is the development of new analogs and derivatives of DNQX that could have improved solubility and pharmacokinetic properties. Another direction is the investigation of the role of glutamate receptors in other neurological disorders, such as depression, anxiety, and addiction. Finally, there is a need for further research on the long-term effects of DNQX on neuronal function and plasticity.
科学的研究の応用
DNQX has been widely used in scientific research to study the function of glutamate receptors in the brain and their role in various neurological disorders. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory. DNQX has also been used to study the effects of glutamate receptor blockade in animal models of epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
5-[(3,5-dinitropyridin-2-yl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6O6/c16-8-5(3-11-9(17)13-8)12-7-6(15(20)21)1-4(2-10-7)14(18)19/h1-3H,(H,10,12)(H2,11,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUFBGLZQJGHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])NC2=CNC(=O)NC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-dinitro-2-pyridinyl)amino]-2,4(1H,3H)-pyrimidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trifluoro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B3855027.png)
![ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride](/img/structure/B3855037.png)


![1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855053.png)
![1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855054.png)
![(2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855060.png)

![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B3855086.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855094.png)
![2-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B3855095.png)
![2-fluoro-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B3855107.png)
![4-(pentyloxy)benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855114.png)
